Amithiozone

Description

Amithiozone has been used in trials studying the treatment of Mycobacterium Avium-intracellulare Infection.

This compound is a thiosemicarbazone antimycobacterial agent with activity against isoniazid-resistant strains of Mycobacterium tuberculosis.

Thioacetazone is a thiosemicarbazone prodrug with antitubercular activity. Although the exact mechanism by which thioacetazone exerts its effect has yet to be fully elucidated, this agent, upon activation by bacterial monooxygenase EtaA, appears to target and inhibit cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases responsible for cyclopropanation of mycolic acid. By inhibiting mycolic acid synthesis, the bacterial cell wall becomes more permeable and less resistant to injury which eventually leads to cell lysis. Mycolic acids, long-chain fatty acids, are essential mycobacterial cell wall components and play a key role in resistance to cell injury and mycobacterial virulence.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

A thiosemicarbazone that is used in association with other antimycobacterial agents in the initial and continuation phases of antituberculosis regimens. Thiacetazone containing regimens are less effective than the short-course regimen recommended by the International Union Against Tuberculosis and are used in some developing countries to reduce drug costs. (From Martindale, The Extra Pharmacopoeia, 30th ed, p217)

Properties

IUPAC Name |

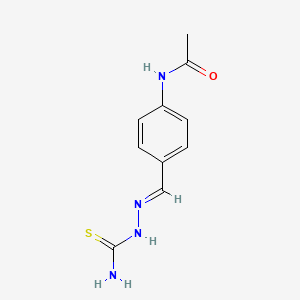

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJKTDHMYAMHA-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859179 | |

| Record name | N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-06-3, 910379-02-1 | |

| Record name | Thioacetazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amithiozone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioacetazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITHIOZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMG78X7SSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of Thioacetazone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetazone, a thiosemicarbazone derivative, represents one of the earliest synthetic drugs used in the treatment of tuberculosis. Its history is a compelling narrative of early antibiotic development, challenges in clinical application, and the evolving understanding of its mechanism of action. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical use, and the development of resistance to Thioacetazone. Quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams generated using Graphviz illustrate the drug's mechanism, experimental workflows, and historical timeline.

History and Discovery

Thioacetazone, also known as amithiozone, was first synthesized in the 1940s in Germany by Behnisch and Schmidt.[1][2] Its potential as an anti-tuberculosis agent was subsequently investigated by Gerhard Domagk and his colleagues, the same group of researchers credited with the discovery of sulfonamides.[1] Early clinical studies in the United States demonstrated its efficacy against Mycobacterium tuberculosis, both as a monotherapy and in combination with streptomycin.[1]

Due to its low cost of manufacturing and stability in various climates, Thioacetazone became a widely used component of tuberculosis treatment regimens, particularly in developing countries.[1][2] However, concerns about its toxicity, especially severe cutaneous reactions, limited its widespread adoption, particularly in East Asia.[1] The advent of the HIV/AIDS epidemic in the 1980s brought the issue of Thioacetazone's toxicity to the forefront. A high incidence of severe and often fatal skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, was observed in HIV-positive patients treated with Thioacetazone-containing regimens.[1][3] This led the World Health Organization (WHO) in 1991 to recommend replacing Thioacetazone with ethambutol in patients with known or suspected HIV infection.[3] Today, its use is significantly restricted and reserved for specific cases of drug-resistant tuberculosis in HIV-negative individuals.[3]

Mechanism of Action

Thioacetazone is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimicrobial effect.[1] The activation is carried out by the monooxygenase enzyme EthA.[1] Mutations in the ethA gene can lead to resistance to both Thioacetazone and the structurally related drug ethionamide.[1]

The primary mechanism of action of activated Thioacetazone is the inhibition of mycolic acid synthesis, which is an essential component of the unique and robust cell wall of Mycobacterium tuberculosis.[4][5][6] Specifically, it is believed to interfere with the cyclopropanation of mycolic acids, a modification that is crucial for the structural integrity and fluidity of the cell wall.[1] The activated form of the drug likely binds to and inhibits cyclopropane mycolic acid synthases (CMASs).[1] This disruption of the mycolic acid layer weakens the bacterium, making it more susceptible to the host's immune system and other anti-tuberculosis drugs.[4]

Recent studies have also suggested that the activated drug may inhibit the β-hydroxyacyl-ACP dehydratase complex (HadABC), which is involved in the elongation of fatty acids for mycolic acid synthesis.[7]

Quantitative Data

Table 1: In Vitro Activity of Thioacetazone

| Mycobacterium Species | Strain | MIC (μg/mL) | Reference |

| M. tuberculosis | H37Rv | 0.25 - 1.0 | [8] |

| M. tuberculosis | Wild Strains | 0.125 - 2.0 | [8][9] |

| M. avium | MAC 101 | < 1.0 | [10] |

| M. avium | Various Strains | 0.25 - 32 | [10] |

| M. bovis | BCG | 0.5 | [11] |

MIC: Minimum Inhibitory Concentration

Table 2: Clinical Trial Data on Adverse Reactions to Thioacetazone-Containing Regimens

| Patient Population | Regimen | Number of Patients | Adverse Drug Reactions (ADRs) | Incidence Rate of ADRs | Cutaneous Reactions | Reference |

| HIV-infected adults in Uganda | Streptomycin, Thioacetazone, Isoniazid (STH) | 90 | 13 | 19.6 events per 100 person-years | 11 (including one fatal Stevens-Johnson syndrome) | [12] |

| HIV-infected adults in Uganda | Rifampicin, Isoniazid, Pyrazinamide (RHZ) | 101 | 1 | 1.6 reactions per 100 person-years | 1 | [13] |

| General TB patients in Tanzania | Thioacetazone-containing | N/A (nationwide surveillance) | 1273 reported cases | N/A | Frequency of fatal outcome: 3.1 per 1000 patients | [5] |

Experimental Protocols

Synthesis of Thioacetazone

A general procedure for the synthesis of Thioacetazone and its analogues involves the condensation of a substituted benzaldehyde with thiosemicarbazide.[1]

Materials:

-

p-Acetamidobenzaldehyde

-

Thiosemicarbazide

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve p-acetamidobenzaldehyde (1.0 equivalent) in absolute ethanol.

-

To the stirring solution, add thiosemicarbazide (1.0 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and allow it to stand for 18 hours to facilitate the precipitation of the crude product.

-

Filter the resulting solid and wash with cold ethanol.

-

Recrystallize the crude product from 95% ethanol to yield pure p-acetamidobenzaldehyde thiosemicarbazone (Thioacetazone).

In Vitro Drug Susceptibility Testing

The minimum inhibitory concentration (MIC) of Thioacetazone against M. tuberculosis can be determined using the agar dilution method on Middlebrook 7H10 solid medium.[1]

Materials:

-

Middlebrook 7H10 agar

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Thioacetazone stock solution

-

M. tuberculosis culture in logarithmic growth phase

Procedure:

-

Prepare Middlebrook 7H10 agar plates containing serial dilutions of Thioacetazone.

-

Prepare serial 10-fold dilutions of the M. tuberculosis culture.

-

Inoculate the agar plates with the bacterial dilutions.

-

Incubate the plates at 37°C for two to four weeks.

-

The MIC is defined as the lowest concentration of the drug that inhibits 99% of the bacterial growth.

Analysis of Mycolic Acid Synthesis Inhibition

Thin-layer chromatography (TLC) can be used to analyze the effect of Thioacetazone on mycolic acid synthesis.[1]

Materials:

-

M. tuberculosis culture

-

Thioacetazone

-

15% Tetrabutylammonium hydroxide (TBAH)

-

Diethyl ether

-

Dichloromethane

-

Silica-coated TLC plates

-

Hexane/ethyl acetate (19:1, v/v) solvent system

Procedure:

-

Culture M. tuberculosis in the presence and absence of Thioacetazone.

-

Harvest the bacterial cells by centrifugation and wash the pellets.

-

Treat the cell pellets with 15% TBAH at 100°C overnight to release the mycolic acids.

-

Perform methyl-esterification of the mycolic acids.

-

Extract the mycolic acid methyl esters with diethyl ether.

-

Dry the extracts and resuspend them in dichloromethane.

-

Spot the extracts onto a silica-coated TLC plate.

-

Develop the TLC plate using a hexane/ethyl acetate (19:1, v/v) solvent system.

-

Visualize the mycolic acid methyl esters and compare the profiles of the treated and untreated samples.

Resistance Mechanisms

Resistance to Thioacetazone in M. tuberculosis can arise through several mechanisms. The most well-characterized is mutations in the ethA gene, which encodes the enzyme responsible for activating the prodrug.[1] These mutations prevent the conversion of Thioacetazone to its active form, rendering the drug ineffective.

More recently, mutations in the genes encoding the β-hydroxyacyl-ACP dehydratase complex (HadA, HadB, and HadC) have also been identified as a mechanism of resistance.[7][14] This complex is a key component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the backbone of mycolic acids. Mutations in these genes likely alter the target site of the activated drug, reducing its inhibitory effect.

Conclusion

Thioacetazone holds a significant place in the history of anti-tuberculosis therapy. While its clinical utility has been greatly diminished due to toxicity concerns, particularly in the context of HIV co-infection, the study of its mechanism of action and resistance pathways continues to provide valuable insights for the development of new anti-mycobacterial agents. Its story serves as a critical reminder of the importance of pharmacovigilance and the need for safer, more effective treatments for tuberculosis, a disease that continues to be a major global health challenge. The detailed methodologies and data presented in this guide are intended to support ongoing research efforts in the field of tuberculosis drug discovery and development.

References

- 1. Synthesis, Antitubercular Activity and Mechanism of Resistance of Highly Effective Thiacetazone Analogues | PLOS One [journals.plos.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Pharmacovigilance and tuberculosis: applying the lessons of thioacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pak.elte.hu [pak.elte.hu]

- 5. Adverse cutaneous reactions to thiacetazone for tuberculosis treatment in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Thioacetazone? [synapse.patsnap.com]

- 7. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. The thiacetazone sensitivity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 10. Thiosemicarbazole (Thiacetazone-Like) Compound with Activity against Mycobacterium avium in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Risk factors for adverse drug reactions during thiacetazone treatment of pulmonary tuberculosis in human immunodeficiency virus infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomised trial of thiacetazone and rifampicin-containing regimens for pulmonary tuberculosis in HIV-infected Ugandans. The Makerere University-Case Western University Research Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antitubercular activity and mechanism of resistance of highly effective thiacetazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: Amithiozone's Assault on Mycobacterium tuberculosis

An In-depth Technical Guide on the Core Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone (TAC), is a thiosemicarbazone antimicrobial agent with a history in the treatment of tuberculosis. Despite its decline in use in some regions due to toxicity, its unique mechanism of action and the emergence of drug-resistant strains of Mycobacterium tuberculosis have renewed interest in its therapeutic potential and that of its analogs. This technical guide provides a comprehensive overview of the current understanding of this compound's biological target in M. tuberculosis. It delves into its activation as a pro-drug, its primary molecular targets within the mycolic acid biosynthesis pathway, and the mechanisms of resistance. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a resource for researchers in the field of tuberculosis drug discovery.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. The waxy, lipid-rich cell wall of M. tuberculosis, of which mycolic acids are a major component, is crucial for its survival, pathogenicity, and intrinsic resistance to many antibiotics.[1][2] this compound is a bacteriostatic drug that has been shown to be effective against M. tuberculosis, particularly in preventing the development of resistance to more potent drugs like isoniazid.[3] Its primary mechanism of action involves the disruption of mycolic acid synthesis, a cornerstone of the mycobacterial cell envelope's integrity.[1][2][3]

Pro-drug Activation: The First Step in this compound's Attack

This compound is a pro-drug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterial cell to exert its antimicrobial effect.[1][3][4] The key enzyme responsible for this activation is the flavin-containing monooxygenase EthA.[1][3][4][5] This shared activation pathway with the second-line anti-tubercular drug ethionamide explains the observed cross-resistance between the two compounds.[1] Mutations in the ethA gene are a common mechanism of resistance, as they prevent the conversion of this compound to its active form.[1]

The activation of this compound by EthA is an oxidative process. In the presence of NADPH, EthA oxidizes the thiourea moiety of this compound, leading to the formation of reactive intermediates, including a sulfenic acid and ultimately a carbodiimide.[2] These highly reactive molecules are then capable of covalently binding to and inhibiting the drug's downstream molecular targets.[2]

Caption: Activation of this compound by the EthA enzyme.

The Dual-Target Hypothesis: Disrupting Mycolic Acid Biosynthesis

The activated form of this compound primarily targets the mycolic acid biosynthesis pathway, a complex and essential process for the survival of M. tuberculosis. Research has pointed to two main enzymatic targets within this pathway: the cyclopropane mycolic acid synthases (CMASs) and the β-hydroxyacyl-ACP dehydratase (HadAB/BC) complex.

Inhibition of Cyclopropane Mycolic Acid Synthases (CMASs)

Mycolic acids contain long, branched-chain fatty acids that can be modified by the formation of cyclopropane rings. These modifications are crucial for the structural integrity and fluidity of the cell wall, as well as for the host-pathogen interaction.[1] The enzymes responsible for creating these cyclopropane rings are the cyclopropane mycolic acid synthases (CMASs).[1]

Studies have shown that activated this compound likely binds to and inhibits certain CMASs, such as CmaA2.[1] This inhibition leads to an alteration in the cyclopropanation status of the mycolic acids, which is detrimental to the bacterium's viability.[1] Overexpression of cmaA2 and related genes has been shown to reverse the inhibitory effects of this compound, further supporting the role of CMASs as a primary target.[1]

Inhibition of the β-hydroxyacyl-ACP Dehydratase (HadAB/BC) Complex

Another key target of activated this compound is the β-hydroxyacyl-ACP dehydratase complex, specifically HadAB and HadBC.[6][7][8] This enzyme complex is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of the long-chain fatty acids that form the meromycolate chain of mycolic acids.

Treatment of M. tuberculosis with this compound leads to the accumulation of 3-hydroxy fatty acid intermediates, which is indicative of the inhibition of the dehydratase step in the FAS-II cycle.[8] Overexpression of the hadABC genes confers significant resistance to this compound.[8] Furthermore, mutations in the hadA and hadC genes have been identified in this compound-resistant strains.[8] The activated drug is thought to covalently modify a cysteine residue (Cys61) in the HadA subunit.[6]

Caption: this compound's dual-target inhibition of mycolic acid synthesis.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity of this compound and its analogs against Mycobacterium species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Mycobacterium Species

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. avium MIC (µg/mL) | Reference |

| This compound (TAC) | - | 0.25 - 32 | [9] |

| SRI-224 | >100 | - | [4] |

| SRI-286 | 6.25 | - | [4] |

Note: Data is limited and derived from various studies with different methodologies. Direct comparison should be made with caution.

Experimental Protocols

This section outlines the general methodologies employed in the research cited in this guide for determining the biological target and activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for assessing the antimicrobial activity of a compound is the determination of its MIC, the lowest concentration that inhibits visible growth of the microorganism.

Protocol: Radiometric Broth Macrodilution Method (General Overview)

-

Inoculum Preparation: A suspension of the Mycobacterium strain is prepared in a suitable broth, such as 7H9 broth, and the concentration is adjusted to a standard density (e.g., 5 x 104 CFU/mL).[9]

-

Drug Dilution: A serial dilution of the test compound (this compound) is prepared in the broth.

-

Inoculation: The prepared inoculum is added to each drug concentration and to a drug-free control.

-

Incubation: The cultures are incubated at the appropriate temperature (e.g., 37°C) for a defined period.

-

Growth Measurement: Bacterial growth is assessed using a radiometric method, which measures the metabolism of a 14C-labeled substrate. The amount of 14CO2 produced is proportional to bacterial growth.

-

MIC Determination: The MIC is defined as the lowest drug concentration that inhibits a certain percentage of metabolism (e.g., 99%) compared to the drug-free control.[9]

In Vitro Enzyme Assays

To confirm the direct inhibition of a specific enzyme, in vitro assays using purified recombinant enzymes are employed.

Protocol: In Vitro EthA Activation Assay (Conceptual Workflow)

-

Enzyme Purification: The ethA gene from M. tuberculosis is cloned and expressed in a suitable host (e.g., E. coli), and the recombinant EthA protein is purified.[5]

-

Reaction Mixture: A reaction mixture is prepared containing the purified EthA enzyme, the pro-drug (this compound), and the necessary co-factor, NADPH.[2]

-

Reaction Incubation: The reaction is incubated to allow for the enzymatic conversion of the pro-drug.

-

Metabolite Analysis: The reaction products are analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to identify the activated metabolites of this compound.[2]

Protocol: HadAB/BC Dehydratase Inhibition Assay (General Principles)

-

Enzyme Purification: The HadA, HadB, and HadC proteins are recombinantly expressed and purified. The HadAB and HadBC complexes are then reconstituted.[7]

-

Substrate: A suitable substrate for the dehydratase, such as a β-hydroxyacyl-ACP analog, is used.

-

Assay: The enzymatic activity is measured by monitoring the dehydration of the substrate, which can be followed spectrophotometrically by the increase in absorbance due to the formation of a double bond.[10]

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of the activated this compound to determine the concentration required for 50% inhibition (IC50).

Analysis of Mycolic Acid Profiles

To investigate the effect of a drug on the overall mycolic acid composition of the mycobacterial cell wall, lipid analysis techniques are used.

Protocol: Thin-Layer Chromatography (TLC) of Mycolic Acid Methyl Esters (MAMEs)

-

Drug Treatment: M. tuberculosis cultures are treated with the test compound (this compound).

-

Lipid Extraction: The total lipids are extracted from the mycobacterial cells.

-

Saponification and Esterification: The extracted lipids are saponified to release the mycolic acids, which are then esterified to form mycolic acid methyl esters (MAMEs) for better separation.

-

TLC Analysis: The MAMEs are separated by thin-layer chromatography (TLC) on a silica gel plate using an appropriate solvent system.

-

Visualization: The separated MAMEs are visualized using a suitable staining reagent (e.g., phosphomolybdic acid) and heating.

-

Profile Comparison: The MAME profile of the drug-treated cells is compared to that of untreated cells to identify any alterations in the mycolic acid composition, such as the accumulation of intermediates or a change in the relative abundance of different mycolic acid species.

Caption: A generalized workflow for identifying the biological target of an antimicrobial compound.

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis can arise through several mechanisms:

-

Impaired Pro-drug Activation: The most common mechanism is the acquisition of mutations in the ethA gene, which encodes the activating enzyme. These mutations lead to a non-functional or less efficient EthA, preventing the conversion of this compound to its active form.[1]

-

Target Modification: Mutations in the genes encoding the drug's targets can also confer resistance. For instance, missense mutations in hadA or hadC can alter the structure of the HadAB/BC complex, reducing the binding affinity of the activated drug.[8]

-

Target Overexpression: Increased expression of the target enzymes, such as the HadABC complex, can titrate out the inhibitor, leading to a higher MIC.[8]

-

Efflux Pumps: Although less specifically documented for this compound, the upregulation of efflux pumps that actively transport the drug out of the bacterial cell is a general mechanism of antibiotic resistance in bacteria.[1]

Conclusion and Future Directions

The biological target of this compound in Mycobacterium tuberculosis is multifaceted, centered on the crucial pathway of mycolic acid biosynthesis. After activation by the monooxygenase EthA, this compound exerts its inhibitory effects by targeting at least two key enzymatic steps: the cyclopropanation of mycolic acids by CMASs and the dehydration step in the FAS-II elongation cycle catalyzed by the HadAB/BC complex. Understanding these intricate details of its mechanism of action and the corresponding resistance mechanisms is vital for the development of new anti-tubercular agents. Future research should focus on obtaining high-resolution structural data of activated this compound in complex with its target enzymes to facilitate structure-based drug design. Furthermore, exploring the potential of this compound analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics to combat drug-resistant tuberculosis.

References

- 1. Mechanism of action of Thiacetazone_Chemicalbook [chemicalbook.com]

- 2. Oxidative Activation of Thiacetazone by the Mycobacterium tuberculosis Flavin Monooxygenase EtaA and Human FMO1 and FMO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antitubercular Activity and Mechanism of Resistance of Highly Effective Thiacetazone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular basis for the inhibition of β-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis by flavonoid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Diarylpyrazolyl-acylsulfonamides Target HadAB/BC Complex in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazole (Thiacetazone-Like) Compound with Activity against Mycobacterium avium in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of resistance associated with the inhibition of the dehydration step of FAS-II in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Tuberculostatic Effects of Amithiozone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a synthetic thiosemicarbazone with a history of use in the treatment of tuberculosis. Despite its eventual decline in first-line therapy due to toxicity concerns, particularly in HIV-coinfected patients, its unique mechanism of action and tuberculostatic properties continue to be of interest for research and development of novel anti-mycobacterial agents. This technical guide provides an in-depth overview of the core tuberculostatic effects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Tuberculostatic Action

This compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation is carried out by the monooxygenase EthA, an enzyme also responsible for the activation of other thiocarbonyl-containing drugs like ethionamide. Once activated, this compound is understood to disrupt the synthesis of mycolic acids, essential components of the robust mycobacterial cell wall.[1] This disruption is a key element of its bacteriostatic, and in some instances, bactericidal activity.[2]

The multifaceted mechanism of action of this compound is believed to encompass several pathways:

-

Inhibition of Mycolic Acid Synthesis: The primary mode of action is the interference with the synthesis of mycolic acids.[2][3] Specifically, activated this compound is thought to inhibit the cyclopropanation of mycolic acids by targeting cyclopropane mycolic acid synthases (CMASs).[4][5][6][7] This alteration of the mycolic acid structure compromises the integrity and permeability of the mycobacterial cell wall. Overexpression of CMAS genes such as cmaA2, mmaA2, and pcaA has been shown to partially reverse the inhibitory effects of this compound.[4][6]

-

Generation of Reactive Oxygen Species (ROS): this compound has been reported to induce the production of reactive oxygen species within the mycobacterial cell.[2] The resulting oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, contributing to the inhibition of bacterial growth.

-

Interference with Protein Synthesis: There is also evidence to suggest that this compound can interfere with protein synthesis by interacting with ribosomal subunits, further impeding the bacterium's ability to proliferate.[2]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Tuberculostatic Effects

The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Organism | MIC Range (µg/mL) | Notes | References |

| Mycobacterium tuberculosis | 0.08 - 1.2 | The MIC for M. tuberculosis can vary between strains. | [8] |

| Mycobacterium avium | 0.02 - 0.15 | Generally exhibits greater inhibitory activity against M. avium compared to M. tuberculosis. | [8] |

Note: Some studies have reported a paradoxical effect with Thioacetazone, where lower concentrations exhibited better inhibitory activity against some strains of M. tuberculosis complex.[1][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a general procedure for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method.

References

- 1. In vitro activity of thiacetazone on mycobacterial species belonging to the Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioacetazone - Wikipedia [en.wikipedia.org]

- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria | PLOS One [journals.plos.org]

- 6. Thiacetazone, an antitubercular drug that inhibits cyclopropanation of cell wall mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoniazid and thioacetazone may exhibit antitubercular activity by binding directly with the active site of mycolic acid cyclopropane synthase: Hypothesis based on computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiacetazone: in vitro activity against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

Amithiozone: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic historically used in the treatment of tuberculosis. Despite its affordability, its clinical application has been largely superseded by more effective and less toxic therapeutic agents. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and adverse effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a thorough understanding of this compound.

Pharmacology

This compound is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect.[1] It exhibits bacteriostatic activity primarily against Mycobacterium tuberculosis and some non-tuberculous mycobacteria.[2][3]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] The activation and inhibitory cascade can be summarized as follows:

-

Prodrug Activation: this compound is a prodrug that is activated by the flavin-containing monooxygenase EthA, encoded by the ethA gene within Mycobacterium tuberculosis.[1]

-

Metabolic Transformation: EthA catalyzes the oxidation of this compound, leading to the formation of reactive metabolites, including a sulfenic acid intermediate which can then form a sulfinic acid and a carbodiimide.[4][5]

-

Target Inhibition: The activated form of this compound is believed to target the dehydratase step of the fatty-acid synthase type II (FAS-II) elongation cycle. This inhibition is thought to occur through the binding of the activated drug to the HadABC dehydratase complex, disrupting the synthesis of long-chain mycolic acids.[6]

The proposed signaling pathway for the activation and action of this compound is depicted below:

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the following parameters:

| Parameter | Value | Reference |

| Plasma Protein Binding | 95% | [7] |

| Half-life (t½) | ~12.9 - 16 hours | [7] |

| Renal Excretion | ~20% (unchanged) | [7] |

In Vitro Activity

The minimum inhibitory concentration (MIC) of this compound has been determined for various mycobacterial species.

| Organism | MIC Range (µg/mL) | Reference |

| Mycobacterium tuberculosis | 0.08 - 1.2 | [8] |

| Mycobacterium avium | 0.02 - 0.15 | [3][8] |

| Mycobacterium bovis BCG | 0.5 | [9] |

| Mycobacterium africanum (Type II) | Significantly higher than other M. tuberculosis complex strains | [10] |

Toxicology

The clinical use of this compound has been significantly limited by its toxicological profile, particularly in certain patient populations.

Acute Toxicity

| Animal Model | Route of Administration | LD50 | Reference |

| Mouse | Oral | 950 mg/kg | [4] |

| Mouse | Subcutaneous | 1 g/kg | [4] |

Adverse Effects

The most significant adverse effects associated with this compound include:

-

Severe Cutaneous Reactions: A high incidence of severe and sometimes fatal skin reactions, such as Stevens-Johnson syndrome, has been observed, particularly in HIV-positive patients.[2]

-

Hepatotoxicity: Liver damage has been reported as a potential adverse effect.

-

Gastrointestinal Disturbances: Nausea, vomiting, and anorexia are common side effects.

-

Neurological Effects: Dizziness and other neurological symptoms can occur.

-

Hematological Effects: Anemia and agranulocytosis have been reported.

Metabolism and Drug Interactions

Human Metabolism

In humans, this compound is metabolized by flavin-containing monooxygenases, specifically FMO1 and FMO3.[4][5] These enzymes catalyze the oxidation of this compound, leading to the formation of a sulfinic acid and a carbodiimide.[4][5] These reactive metabolites may contribute to both the drug's therapeutic activity and its toxicity.[4][5]

The metabolic pathway in humans is illustrated below:

Drug Interactions

While specific drug-drug interaction studies involving this compound are limited, its historical use in combination therapy for tuberculosis, particularly with isoniazid and rifampicin, warrants consideration of potential interactions.

-

Isoniazid: Both this compound and isoniazid are used in combination.[3][11] Computational analyses suggest that both drugs may bind to the active site of mycolic acid cyclopropane synthase, indicating a potential for interaction at the target site.[12]

-

Rifampicin: Rifampicin is a potent inducer of various drug-metabolizing enzymes. While no specific interaction studies with this compound are readily available, co-administration could potentially alter the metabolism and clearance of this compound. A randomized trial in HIV-infected Ugandan patients compared a regimen containing streptomycin, thiacetazone, and isoniazid with one containing isoniazid, rifampicin, and pyrazinamide.[13] The rifampicin-containing regimen was associated with fewer adverse drug reactions.[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol outlines a general procedure for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

Mycobacterium tuberculosis culture

-

Spectrophotometer

Procedure:

-

Drug Dilution: Prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth in the microtiter plates.

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a drug-free control well and a sterile control well.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of this compound using a mammalian cell line and a colorimetric assay (e.g., MTT or XTT).

Materials:

-

Mammalian cell line (e.g., HepG2 for hepatotoxicity)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Conclusion

This compound is a historically significant anti-tuberculosis agent with a well-defined mechanism of action targeting mycolic acid synthesis. However, its clinical utility is severely hampered by its significant toxicity, particularly in HIV-coinfected individuals. This technical guide has provided a comprehensive overview of the pharmacological and toxicological properties of this compound, supported by quantitative data and detailed experimental frameworks. A thorough understanding of its metabolic activation, target pathways, and adverse effect profile is crucial for researchers working on the development of new anti-tuberculosis drugs and for understanding the nuances of mycobacterial chemotherapy. Further research into the specific mechanisms of this compound-induced toxicity and its potential interactions with other drugs could provide valuable insights for the design of safer and more effective therapeutic agents against tuberculosis.

References

- 1. What is the mechanism of Thioacetazone? [synapse.patsnap.com]

- 2. Thioacetazone - Wikipedia [en.wikipedia.org]

- 3. Thiosemicarbazole (Thiacetazone-Like) Compound with Activity against Mycobacterium avium in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Activation of Thiacetazone by the Mycobacterium tuberculosis Flavin Monooxygenase EtaA and Human FMO1 and FMO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative activation of thiacetazone by the Mycobacterium tuberculosis flavin monooxygenase EtaA and human FMO1 and FMO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to Thiacetazone Derivatives Active against Mycobacterium abscessus Involves Mutations in the MmpL5 Transcriptional Repressor MAB_4384 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H12N4OS | CID 9568512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiacetazone: in vitro activity against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria | PLOS One [journals.plos.org]

- 10. In vitro activity of thiacetazone on mycobacterial species belonging to the Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Controlled study of the combination isoniazid-thioacetazone in the treatment of lung tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoniazid and thioacetazone may exhibit antitubercular activity by binding directly with the active site of mycolic acid cyclopropane synthase: Hypothesis based on computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomised trial of thiacetazone and rifampicin-containing regimens for pulmonary tuberculosis in HIV-infected Ugandans. The Makerere University-Case Western University Research Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

Amithiozone: A Prodrug in Tuberculosis Therapy - A Technical Guide to its Activation and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as thiacetazone (TAZ), is a thiourea-containing antibiotic that has been used in the treatment of tuberculosis.[1] Its efficacy is dependent on its conversion from a prodrug to an active form within the mycobacterial cell. This technical guide provides an in-depth overview of the activation pathway of this compound, the key enzymes involved, and the current understanding of the mechanism of action of its active metabolites. Detailed experimental protocols for studying its activation and quantitative data on its enzymatic conversion and antimycobacterial activity are also presented.

Introduction

This compound is a second-line antitubercular agent that requires bioactivation to exert its therapeutic effect.[2] It is a prodrug that is metabolically converted into its active form by mycobacterial enzymes.[2] Understanding the activation pathway is crucial for overcoming drug resistance and for the development of new therapeutic strategies. This guide will delve into the molecular mechanisms underpinning this compound's function, providing a valuable resource for researchers in the field of tuberculosis drug development.

The Activation Pathway of this compound

This compound is activated by a flavin-containing monooxygenase (FMO) in Mycobacterium tuberculosis known as EtaA.[2][3] This enzyme is also responsible for the activation of the thioamide prodrug ethionamide, which explains the observed cross-resistance between these two drugs.[2] The activation of this compound by EtaA is an oxidative process that proceeds through a highly reactive sulfenic acid intermediate.[2] This intermediate is subsequently converted into two primary, more stable metabolites: a sulfinic acid and a carbodiimide.[2]

The activation process can be summarized as follows:

-

Initial Oxidation: The thiourea moiety of this compound is oxidized by EtaA in the presence of NADPH and oxygen.[2]

-

Formation of Sulfenic Acid: This initial oxidation step generates a transient and highly reactive sulfenic acid intermediate.[2]

-

Formation of Stable Metabolites: The sulfenic acid intermediate is then further transformed into two isolable metabolites: this compound-sulfinic acid and this compound-carbodiimide.[2]

It is believed that these activated metabolites are the pharmacologically active species responsible for the antimycobacterial effects of this compound.[3]

Mechanism of Action

The precise molecular target of the activated this compound metabolites has not been definitively established, but evidence suggests that they interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Laboratory studies have indicated that activated this compound likely inhibits cyclopropane mycolic acid synthases (CMASs), enzymes responsible for the cyclopropanation of mycolic acids.[5] This inhibition alters the integrity and permeability of the cell wall, ultimately leading to bacterial cell death.

Quantitative Data

The following tables summarize key quantitative data related to the antimycobacterial activity and enzymatic activation of this compound.

Table 1: Antimycobacterial Activity of this compound

| Parameter | Organism | Value | Reference |

| MIC | M. tuberculosis H37Rv | 0.1 - 0.5 µg/mL | [6] |

| MIC | M. tuberculosis clinical isolates | 1 - 10 µg/mL | [6] |

Table 2: Kinetic Parameters for EtaA-Catalyzed this compound Oxidation

| Metabolite | Km (µM) | Vmax (µM min-1) | kcat (min-1) | Reference |

| This compound-Sulfinic Acid | 131 ± 29 | 5.07 ± 0.4 | 5.07 ± 0.4 | |

| This compound-Carbodiimide | 147 ± 25 | 2.89 ± 0.2 | 2.89 ± 0.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound activation.

Expression and Purification of Recombinant EtaA

A generic protocol for the expression and purification of recombinant proteins in E. coli can be adapted for EtaA.[3]

-

Gene Cloning: The gene encoding EtaA (Rv3854c) is cloned into an appropriate expression vector, often with a polyhistidine (His) tag to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

-

Purification: The His-tagged EtaA is purified from the cell lysate using affinity chromatography, such as Nickel-NTA (nitrilotriacetic acid) resin. The protein is eluted from the column using a buffer containing a high concentration of imidazole.

-

Purity Assessment: The purity of the recombinant EtaA is assessed by SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis).

In Vitro Activation of this compound by EtaA

This protocol describes the in vitro enzymatic reaction to produce and analyze the metabolites of this compound.

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4):

-

Purified recombinant EtaA (e.g., 1 µM for steady-state kinetics).

-

This compound (TAZ) at various concentrations (e.g., 10 to 500 µM, prepared from a stock solution in DMSO).

-

NADPH (e.g., 1 mM) as a cofactor.

-

An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to maintain a constant NADPH concentration.

-

Catalase and superoxide dismutase to minimize oxidative damage.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes for steady-state kinetics).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (CH3CN).

-

Sample Preparation for HPLC: Remove the precipitated protein by centrifugation, for instance, using centrifugal filters. The filtrate containing the metabolites is then ready for HPLC analysis.

HPLC Analysis of this compound Metabolites

The separation and quantification of this compound and its metabolites are performed using reverse-phase high-performance liquid chromatography (HPLC).

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is suitable for the separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used for elution.

-

Detection: The metabolites can be detected by monitoring the absorbance at a specific wavelength (e.g., 280 nm).

-

Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of the purified metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of the EthA Monooxygenase in the Bioactivation of Amithiozone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Amithiozone (Thioacetazone), a thiocarbamide-containing drug, has historically been used as a second-line agent in the treatment of tuberculosis. Its efficacy is dependent on a crucial bioactivation step within Mycobacterium tuberculosis, a process mediated by the flavin-containing monooxygenase, EthA. This technical guide provides an in-depth exploration of the biochemical and genetic mechanisms governing this compound activation. It details the enzymatic action of EthA, the intricate regulatory network controlled by the transcriptional repressor EthR, and the molecular basis of drug resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimycobacterial agents and the development of novel therapeutic strategies to combat tuberculosis.

Mechanism of this compound Activation by EthA

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion within the target organism to exert its therapeutic effect. The activation of this compound is catalyzed by the FAD-containing monooxygenase EthA, encoded by the ethA gene (Rv3854c) in Mycobacterium tuberculosis.[1] EthA is also responsible for the activation of other thiocarbamide drugs, such as ethionamide (ETH) and isoxyl (ISO).[2][3]

The activation process is believed to involve the S-oxidation of the thiocarbonyl moiety of this compound.[4] This enzymatic reaction, dependent on NADPH, converts the prodrug into a reactive intermediate. While the exact structure of the activated this compound metabolite remains to be fully elucidated, it is this activated form that is responsible for inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2] The inhibition of mycolic acid synthesis ultimately leads to the cessation of bacterial growth.

Genetic Regulation of EthA Expression: The EthR Repressor

The expression of the ethA gene is tightly controlled by a transcriptional repressor, EthR, encoded by the adjacent gene ethR (Rv3855).[5] EthR belongs to the TetR/CamR family of transcriptional regulators.[6] The ethA and ethR genes are organized in a divergent operon, sharing an intergenic promoter region to which EthR binds.

Under normal physiological conditions, EthR dimers bind to a specific operator sequence within the ethA-ethR intergenic region, effectively repressing the transcription of both ethA and ethR.[6] This repression keeps the levels of the EthA enzyme low, which is a key factor in the natural resistance of M. tuberculosis to thiocarbamide drugs. Overexpression of ethR leads to increased resistance to this compound, while inactivation or deletion of ethR results in the overexpression of EthA and hypersensitivity to the drug.[2]

Signaling Pathway of EthA Regulation

The following diagram illustrates the negative regulation of ethA expression by the EthR repressor.

Caption: Negative regulation of ethA expression by the EthR repressor.

The Role of EthA in this compound Resistance

Resistance to this compound in clinical isolates of M. tuberculosis is frequently associated with mutations in the ethA gene.[4] These mutations can lead to a non-functional or poorly functional EthA enzyme, thereby preventing the activation of the prodrug. Without activation, this compound cannot inhibit its target, and the bacterium remains viable.

Mutations in the ethR gene can also influence this compound susceptibility. While less common as a mechanism of resistance, mutations that enhance the repressive function of EthR or increase its expression would lead to lower levels of EthA and consequently, reduced drug activation and increased resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the role of the EthA/EthR system.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Thiacetazone) and Related Drugs

| Organism Strain | Drug | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv (Wild-Type) | Thiacetazone (TAC) | 0.1 - 0.5 | [1] |

| M. bovis BCG (pMV261 - control vector) | Thiacetazone (TAC) | 0.5 | [2] |

| M. bovis BCG (pMV261-ethR - EthR overexpression) | Thiacetazone (TAC) | 2.5 | [2] |

| M. bovis BCG (pMV261-ethA - EthA overexpression) | Thiacetazone (TAC) | 0.25 | [2] |

| M. abscessus (Wild-Type) | Thiacetazone (TAC) | ≥100 | [4] |

| M. tuberculosis (Wild-Type) | Ethionamide (ETH) | Varies | [7] |

| M. tuberculosis (ethA/R KO) | Ethionamide (ETH) | 2- to 3-fold increase vs WT | [7] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Reference |

| Theophylline metabolizing enzyme | Theophylline | 24.1 mg/L (mean) | 1960 mg/day (mean) | [8] |

| EthA | This compound | Not explicitly reported | Not explicitly reported | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of EthA and this compound activation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

96-well microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

Mycobacterium tuberculosis culture in mid-log phase

-

Resazurin solution (e.g., AlamarBlue)

-

Incubator at 37°C

Procedure:

-

Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control well.

-

Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 0.5.

-

Dilute the bacterial suspension 1:20 in 7H9 broth.

-

Inoculate each well with 100 µL of the diluted bacterial suspension.

-

Seal the plates and incubate at 37°C.

-

After 7 days of incubation, add 30 µL of resazurin solution to each well.

-

Continue incubation for another 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink.[7]

Cloning and Expression of Recombinant EthA

This protocol describes the cloning of the ethA gene into an expression vector and purification of the recombinant protein.

Materials:

-

M. tuberculosis genomic DNA

-

PCR primers for ethA

-

pET expression vector (e.g., pET-28a)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB broth and agar plates with appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Lysis buffer, wash buffer, and elution buffer

Procedure:

-

Amplify the ethA gene from M. tuberculosis genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the pET vector with the corresponding restriction enzymes.

-

Ligate the digested ethA gene into the linearized pET vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells.

-

Select for positive clones on LB agar plates containing the appropriate antibiotic.

-

Inoculate a single colony into LB broth and grow to mid-log phase (OD600 ≈ 0.6).

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 3-4 hours at 37°C.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and centrifuge to pellet cell debris.

-

Apply the supernatant to a Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant His-tagged EthA protein with elution buffer containing imidazole.

-

Analyze the purified protein by SDS-PAGE.

In Vitro EthA Enzyme Activity Assay

This protocol provides a framework for measuring the activity of purified recombinant EthA with this compound.

Materials:

-

Purified recombinant EthA

-

This compound

-

NADPH

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing reaction buffer, a specific concentration of this compound, and NADPH.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a known amount of purified EthA enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the consumption of this compound and the formation of its metabolite(s). The mobile phase and detection wavelength will need to be optimized for this compound and its expected products.[2]

Experimental Workflow for In Vitro EthA Assay

Caption: Workflow for the in vitro EthA enzyme activity assay.

Conclusion

The EthA monooxygenase plays a pivotal and indispensable role in the mechanism of action of this compound against Mycobacterium tuberculosis. A thorough understanding of its enzymatic function, the genetic regulation of its expression by EthR, and the molecular basis of resistance is critical for the development of new strategies to combat tuberculosis. This includes the design of novel EthA substrates with improved activation kinetics or the development of EthR inhibitors to boost the efficacy of existing thiocarbamide drugs. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge in this important area of drug discovery.

References

- 1. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to Thiacetazone Derivatives Active against Mycobacterium abscessus Involves Mutations in the MmpL5 Transcriptional Repressor MAB_4384 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 8. Theophylline. Pooled Michaelis-Menten parameters (Vmax and Km) and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Amithiozone-Induced Mycolic Acid Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amithiozone, also known as Thioacetazone, is a thiosemicarbazone antibiotic with known activity against Mycobacterium tuberculosis. Its efficacy stems from the targeted disruption of mycolic acid biosynthesis, a pathway essential for the integrity and viability of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action. It details the enzymatic targets within the mycolic acid synthesis pathway, presents available quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows. The evidence points towards a dual mechanism of action, targeting both the dehydration step in the Fatty Acid Synthase-II (FAS-II) system and the cyclopropanation of mycolic acids. Understanding these intricate interactions is paramount for the development of novel anti-tubercular agents and for overcoming emerging drug resistance.

Introduction: The Significance of Mycolic Acid Synthesis in Mycobacterium tuberculosis

Mycolic acids are long-chain, α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell envelope.[1] They are covalently linked to arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which constitutes the structural core of the cell wall.[1] This unique and highly impermeable barrier is crucial for the survival of M. tuberculosis, providing resistance to common antibiotics, dehydration, and the host immune response. The biosynthesis of mycolic acids is a complex, multi-step process involving two distinct fatty acid synthase systems: a eukaryotic-type FAS-I for the de novo synthesis of shorter fatty acids, and a prokaryotic-type FAS-II system for the elongation of these precursors into the long meromycolate chain.[1] The essentiality of this pathway makes it a prime target for antitubercular drugs.

The Dual Mechanism of this compound Action

This compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. This activation is mediated by the monooxygenase EthA, the same enzyme responsible for activating the second-line drug ethionamide.[2] Once activated, this compound is believed to interfere with mycolic acid biosynthesis at two distinct points:

Inhibition of the Fatty Acid Synthase-II (FAS-II) Dehydratase Complex (HadABC)

A primary target of activated this compound is the β-hydroxyacyl-ACP dehydratase complex, HadABC, a critical component of the FAS-II elongation cycle. This enzymatic complex is responsible for the dehydration of β-hydroxyacyl-ACP intermediates.[2] Inhibition of HadABC leads to the accumulation of 3-hydroxy fatty acid precursors and a subsequent halt in the elongation of the meromycolate chain.[2]

Evidence supporting the inhibition of HadABC includes:

-

Analysis of Resistant Mutants: Spontaneous mutants of M. tuberculosis and M. kansasii resistant to this compound frequently harbor missense mutations in the hadA or hadC genes.[3][4]

-

Gene Overexpression Studies: Overexpression of the hadABC operon in M. tuberculosis has been shown to confer a significant increase in resistance to this compound (greater than 80-fold).[2]

Inhibition of Cyclopropane Mycolic Acid Synthases (CMASs)

In addition to its effect on the FAS-II elongation pathway, this compound also disrupts the modification of the meromycolate chain by inhibiting cyclopropane mycolic acid synthases (CMASs).[5][6] These enzymes are responsible for converting double bonds in the mycolic acid precursors into cyclopropane rings, a modification crucial for the structural integrity and fluidity of the cell wall, as well as for the virulence of M. tuberculosis.[5][6] Inhibition of CMASs by this compound results in a significant reduction in the cyclopropanation of both α- and oxygenated mycolates.[5][6]

Evidence for the inhibition of CMASs includes:

-

Mycolic Acid Profile Analysis: Treatment of mycobacteria with this compound leads to a notable decrease in cyclopropanated mycolic acids, as observed through techniques like thin-layer chromatography and mass spectrometry.[5][6]

-

Overexpression of CMAS Genes: Overexpression of specific CMAS genes, such as cmaA2, mmaA2, or pcaA, partially reverses the inhibitory effect of this compound on mycolic acid cyclopropanation.[5]

Quantitative Data on this compound Activity

| Compound | Organism | MIC (μg/mL) | Reference |

| This compound (Thioacetazone) | Mycobacterium tuberculosis H37Rv | 0.1 | [4] |

| This compound (Thioacetazone) | Mycobacterium tuberculosis (wild-type strains) | 0.08 - 1.2 | [7] |

| This compound (Thioacetazone) | Mycobacterium avium (clinical isolates) | 0.02 - 0.15 | [7] |

| SRI-224 (this compound analogue) | Mycobacterium bovis BCG | 0.25 | [5] |

| SRI-286 (this compound analogue) | Mycobacterium bovis BCG | 10 - 25 | [5] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analogues against various mycobacterial species.

Furthermore, the impact of target overexpression on resistance provides a quantitative measure of the drug's specificity.

| Overexpressed Gene(s) | Fold Increase in Resistance to this compound | Reference |

| hadABC | > 80 | [2] |

Table 2: Effect of HadABC overexpression on this compound resistance in M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis can be determined using several methods, including the broth microdilution method.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Mycobacterial Inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve the desired concentration range.

-

Inoculation: Inoculate each well with the prepared mycobacterial suspension. Include a drug-free growth control well and a sterile control well.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Analysis of Mycolic Acid Inhibition by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of mycolic acid inhibition.

Protocol: Mycolic Acid Extraction and TLC Analysis

-

Culturing and Treatment: Grow M. tuberculosis to mid-log phase and expose the culture to sub-inhibitory concentrations of this compound for a defined period (e.g., 24 hours). A control culture without the drug should be run in parallel.

-

Saponification: Harvest the bacterial cells by centrifugation. Resuspend the pellet in a solution of 15% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight to hydrolyze the lipids.

-

Esterification: After cooling, add water, dichloromethane, and methyl iodide to the saponified mixture. This will extract the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) into the organic phase.

-

Extraction: Separate the organic phase, wash with water, and dry it down under a stream of nitrogen.

-

TLC Analysis: Resuspend the dried lipid extract in a small volume of dichloromethane. Spot the extract onto a silica gel TLC plate.

-

Development: Develop the TLC plate in a solvent system such as hexane:ethyl acetate (19:1, v/v). For better separation, the development can be repeated.

-

Visualization: Visualize the separated lipids by spraying the plate with a suitable reagent (e.g., 5% phosphomolybdic acid in ethanol) followed by charring. The inhibition of mycolic acid synthesis will be evident by the reduction or absence of the corresponding MAME spots in the this compound-treated sample compared to the control. To analyze the effect on cyclopropanation, argentation TLC (silica gel impregnated with silver nitrate) can be used, which separates lipids based on the degree of unsaturation.

Visualizing the Mechanism of Action

Mycolic Acid Synthesis Pathway and this compound's Targets

Caption: Mycolic acid synthesis pathway and the dual inhibitory action of this compound.

Experimental Workflow for Identifying this compound Resistance

Caption: Workflow for identifying genetic mutations responsible for this compound resistance.

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis primarily arises from mutations that either prevent the activation of the prodrug or alter its molecular targets.

-

Mutations in ethA: As EthA is required for the activation of this compound, mutations in the ethA gene can lead to a lack of drug activation and consequently, resistance. This is a common mechanism of cross-resistance with ethionamide.

-

Mutations in hadA and hadC: As previously mentioned, mutations in the genes encoding the HadA and HadC subunits of the dehydratase complex are a significant cause of this compound resistance.[3][4] These mutations likely alter the drug's binding site or the enzyme's conformation, reducing its inhibitory effect.

-

Mutations in mmaA4: Mutations in the mmaA4 gene, which is involved in the synthesis of oxygenated mycolic acids, have also been associated with this compound resistance.[8] The exact mechanism by which MmaA4 contributes to this compound susceptibility is still under investigation but may involve a role in the drug activation process in coordination with EthA.[8]

Conclusion